N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide
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Overview
Description
N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide is a chemical compound with the molecular formula C15H14ClN3OS and a molecular weight of 319.81 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide typically involves the reaction of 4-chlorophenyl isothiocyanate with 2-phenylacetohydrazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-bromophenyl)carbamothioyl]amino}-2-phenylacetamide
- N-{[(4-fluorophenyl)carbamothioyl]amino}-2-phenylacetamide
- N-{[(4-methylphenyl)carbamothioyl]amino}-2-phenylacetamide
Uniqueness
N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different substituents on the phenyl ring .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-phenylacetyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c16-12-6-8-13(9-7-12)17-15(21)19-18-14(20)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20)(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRNVVDFFZQLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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